![molecular formula C6H7N3OS B064971 1-(3-(Methylthio)-1,2,4-triazin-5-yl)ethanone CAS No. 184895-81-6](/img/structure/B64971.png)
1-(3-(Methylthio)-1,2,4-triazin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, and common names if available .
Synthesis Analysis
The synthesis of a chemical compound involves the procedures used to create the compound from its constituent elements or other compounds. This can include various chemical reactions, catalysts used, conditions required (like temperature and pressure), and the yield of the reaction .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. It can be represented in various forms such as Lewis structures, ball-and-stick models, and space-filling models .Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the reactants used, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics like color, density, melting point, boiling point, and solubility. Chemical properties refer to how the compound reacts with other substances to form new compounds .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
184895-81-6 |
---|---|
Molekularformel |
C6H7N3OS |
Molekulargewicht |
169.21 g/mol |
IUPAC-Name |
1-(3-methylsulfanyl-1,2,4-triazin-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3OS/c1-4(10)5-3-7-9-6(8-5)11-2/h3H,1-2H3 |
InChI-Schlüssel |
QFJZXJMDGPMYLI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=NC(=N1)SC |
Kanonische SMILES |
CC(=O)C1=CN=NC(=N1)SC |
Synonyme |
Ethanone, 1-[3-(methylthio)-1,2,4-triazin-5-yl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.